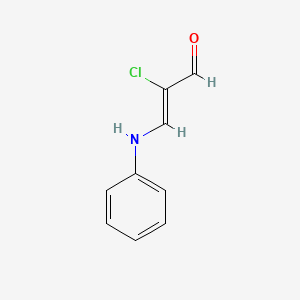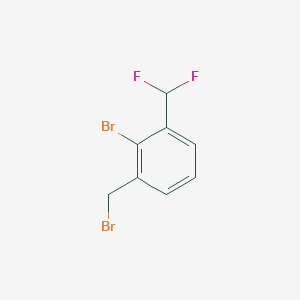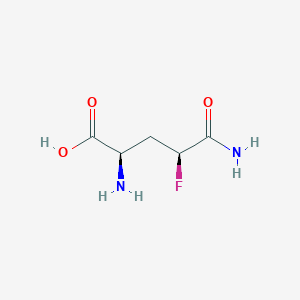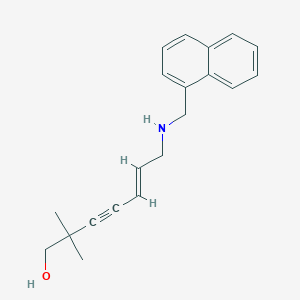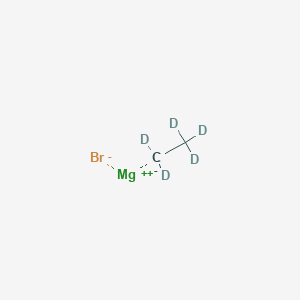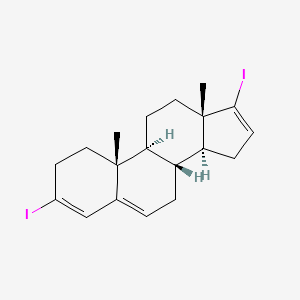
3,17-Diiodoandrosta-3,5,16-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,17-Diiodoandrosta-3,5,16-triene involves multiple steps, typically starting from androsta-3,5,16-triene. The iodination process is carried out using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve large-scale iodination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3,17-Diiodoandrosta-3,5,16-triene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Aminocarbonylation: This reaction involves the use of palladium catalysts to introduce amide groups at the iodine positions, forming compounds like 3,17-Dicarboxamido-androst-3,5,16-triene.
Scientific Research Applications
3,17-Diiodoandrosta-3,5,16-triene has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the synthesis of other steroidal compounds.
Biology and Medicine: The compound is studied for its potential effects on steroidal pathways and its role as an impurity in pharmaceutical formulations.
Industry: It is utilized in the development and quality control of steroidal drugs.
Mechanism of Action
The mechanism of action of 3,17-Diiodoandrosta-3,5,16-triene involves its interaction with steroidal enzymes and receptors. The iodine atoms at the 3rd and 17th positions may influence the compound’s binding affinity and activity . The molecular targets include cytochrome P450 enzymes involved in steroidogenesis .
Comparison with Similar Compounds
3,17-Diiodoandrosta-3,5,16-triene is unique due to its specific iodination pattern. Similar compounds include:
Androsta-3,5,16-triene: The parent compound without iodine atoms.
Abiraterone: A steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor used in cancer treatment.
3,17-Dicarboxamido-androst-3,5,16-triene: A derivative formed through aminocarbonylation reactions.
Properties
Molecular Formula |
C19H24I2 |
|---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-3,17-diiodo-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H24I2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,6,11,14-16H,4-5,7-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
KZXKFMHRUHOAIT-QAGGRKNESA-N |
Isomeric SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)I |
Canonical SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CC=C4I)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
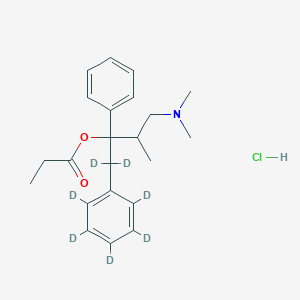
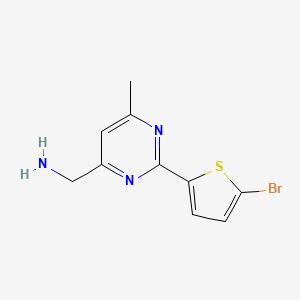
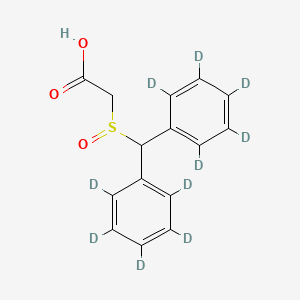
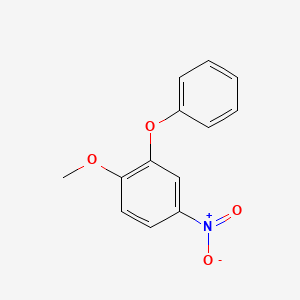
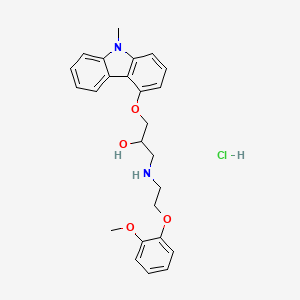
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
